molecular formula C26H36N2O8S B12215482 3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol]

3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol]

Cat. No.: B12215482
M. Wt: 536.6 g/mol
InChI Key: WGKATEYASBUMKF-UHFFFAOYSA-N
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Description

3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] is a complex organic compound with the molecular formula C26H36N2O8S This compound features a sulfonyl group bridging two benzene rings, each substituted with a morpholinyl-propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] typically involves multiple steps:

    Formation of the Sulfonyl Bridge: The initial step involves the reaction of a sulfonyl chloride with a phenol derivative to form the sulfonyl-bridged benzene rings.

    Substitution with Morpholinyl-Propanol: The next step involves the substitution of the benzene rings with morpholinyl-propanol groups under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholinyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Similar structure but with aniline groups instead of morpholinyl-propanol groups.

    1,1’-[Sulfonylbis(benzene-4,1-diyloxy)]bis(3-nitrobenzene): Contains nitro groups instead of morpholinyl-propanol groups.

Properties

Molecular Formula

C26H36N2O8S

Molecular Weight

536.6 g/mol

IUPAC Name

1-[4-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]sulfonylphenoxy]-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C26H36N2O8S/c29-21(17-27-9-13-33-14-10-27)19-35-23-1-5-25(6-2-23)37(31,32)26-7-3-24(4-8-26)36-20-22(30)18-28-11-15-34-16-12-28/h1-8,21-22,29-30H,9-20H2

InChI Key

WGKATEYASBUMKF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(CN4CCOCC4)O)O

Origin of Product

United States

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